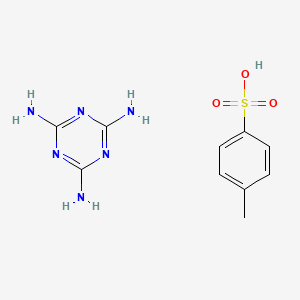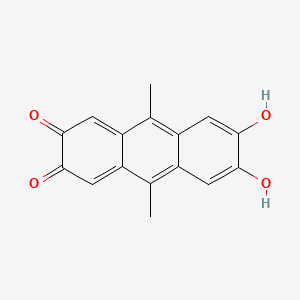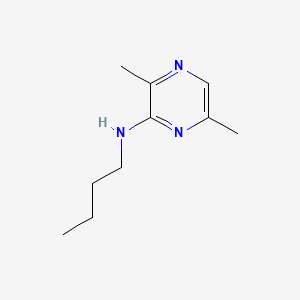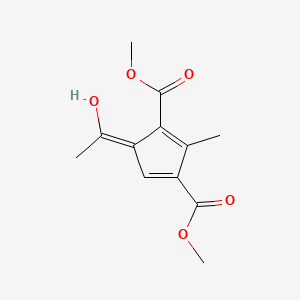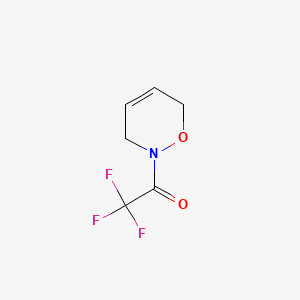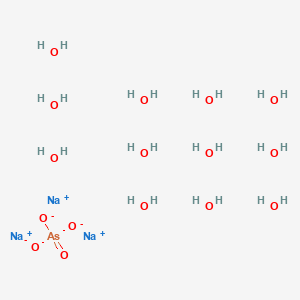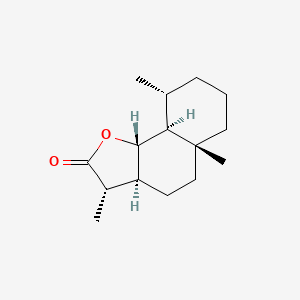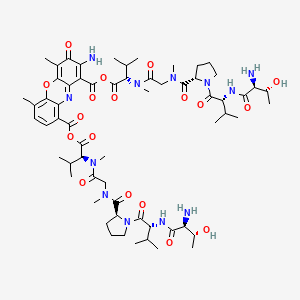
GA15 (forma de lactona cerrada)
Descripción general
Descripción
GA15 (closed lactone form) is a C20-gibberellin, a gibberellin monocarboxylic acid, and a lactone. It is a natural product found in Solanum tuberosum and Aralia cordata. It is also used as an aqueous solution of glutaraldehyde in AQUCARTM GA 15 Water Treatment Microbiocide, which is effective in controlling slime-forming bacteria, sulfate-reducing bacteria, and algae in water cooling towers, air washers, pasteurizers, and other recirculating water systems .
Aplicaciones Científicas De Investigación
Sistemas de Liberación Controlada de Medicamentos
Las lactonas, incluida la GA15, se han investigado por su posible uso en sistemas de liberación controlada de medicamentos. Debido a su estructura cíclica, las lactonas pueden diseñarse para degradarse con el tiempo, liberando el fármaco encapsulado gradualmente. Los investigadores exploran su compatibilidad con diferentes fármacos, con el objetivo de lograr una liberación precisa y sostenida del fármaco .
Hilos Quirúrgicos Resorbibles
La biodegradabilidad de las lactonas las hace adecuadas para hilos quirúrgicos resorbibles. La GA15, cuando se polimeriza, podría servir como material para suturas que se descomponen gradualmente en el cuerpo, eliminando la necesidad de extracción después de la cicatrización de la herida .
Implante y Andamios Tisulares
Los polímeros basados en lactonas, incluidos los derivados de GA15, se están investigando para su uso en implantes y andamios tisulares. Estos materiales pueden proporcionar soporte mecánico durante la regeneración de tejidos y finalmente se degradan, minimizando las reacciones de cuerpo extraño a largo plazo .
Desarrollo de Fármacos
La GA15 y las lactonas relacionadas pueden servir como bloques de construcción para nuevas moléculas de fármacos. Los investigadores exploran sus modificaciones químicas para crear compuestos con propiedades farmacológicas específicas. Estos esfuerzos incluyen la investigación de sus interacciones con los objetivos biológicos y la evaluación de sus posibles aplicaciones terapéuticas .
Recubrimientos Biomédicos
Los polímeros basados en lactonas se pueden usar como recubrimientos para dispositivos médicos, como stents o implantes. Estos recubrimientos mejoran la biocompatibilidad, reducen la inflamación y previenen las reacciones adversas en el sitio del implante .
Estructuras Tridimensionales
Los investigadores han explorado el uso de derivados basados en lactonas, incluida la GA15, en la creación de estructuras tridimensionales. Estas estructuras encuentran aplicaciones en la ingeniería de tejidos, donde imitan las matrices extracelulares naturales y respaldan el crecimiento y la diferenciación celular .
En resumen, la GA15 (forma de lactona cerrada) es prometedora en diversas aplicaciones biomédicas y farmacéuticas. Sus propiedades únicas, biodegradabilidad y versatilidad lo convierten en un compuesto emocionante para futuras investigaciones y desarrollos . ¡Si desea más información sobre alguna aplicación específica, no dude en preguntar!
Safety and Hazards
When used as an ingredient in AQUCARTM GA 15 Water Treatment Microbiocide, it is recommended to avoid contact with skin and eyes, and to handle it in accordance with good industrial hygiene and safety practice . More specific safety and hazard information for GA15 (closed lactone form) is not provided in the retrieved documents.
Mecanismo De Acción
Target of Action
GA15, also known as (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid, is a gibberellin, a class of tetracyclic diterpenoid phytohormones . The primary targets of GA15 are the DELLA proteins, which restrain plant growth . GA15 interacts with these proteins to promote growth by overcoming DELLA-mediated growth restraint .
Mode of Action
The mode of action of GA15 involves the cytochrome P450 (CYP) monooxygenase, specifically CYP112 . CYP112 catalyzes the combined demethylation and γ-lactone ring-forming transformation in bacterial gibberellin biosynthesis . This transformation involves the use of the ferryl-oxo (Compound I) from the CYP catalytic cycle .
Biochemical Pathways
The biochemical pathway of GA15 involves similar transformations in plants and bacteria . One hallmark transformation in GA biosynthesis is the conversion of 20-carbon GAs to the 19-carbon GAs, involving the combined loss of a methyl group and formation of an intramolecular γ-lactone bridge . This complex multi-step reaction is catalyzed by CYP112 in bacteria .
Pharmacokinetics
The ability of cyp112 to hydroxylate the γ-lactone form of ga15 suggests that it may undergo further oxygenation in the final conversion of ga24 to ga9 .
Result of Action
The result of GA15’s action is the production of gibberellins, essential hormones in plants . These hormones regulate many aspects of plant development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds .
Action Environment
The action of GA15 is influenced by environmental factors. Additionally, the acidic environment in cellular compartments can drive the equilibrium of the lactone state towards the active closed form .
Propiedades
IUPAC Name |
(1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11-8-20-9-12(11)4-5-13(20)19-7-3-6-18(2,17(23)24-10-19)15(19)14(20)16(21)22/h12-15H,1,3-10H2,2H3,(H,21,22)/t12-,13+,14-,15-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCOJKLBLFWFNI-CXXOJBQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)COC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13744-18-8 | |
| Record name | Gibberellin A15 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13744-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gibberellin A15 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013744188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



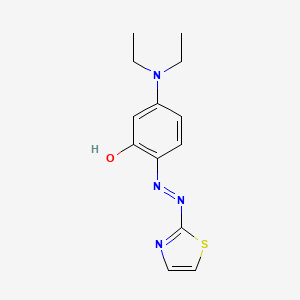
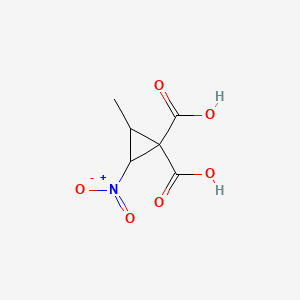
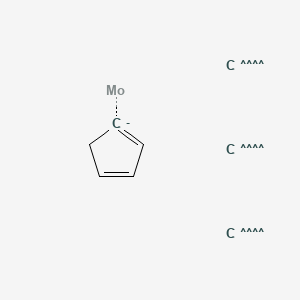
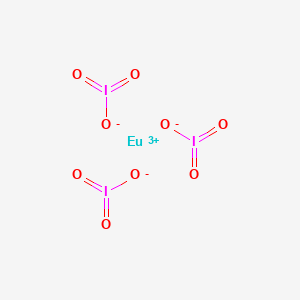
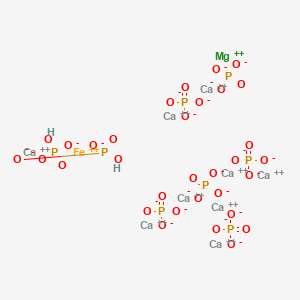
![3H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B577103.png)
